molecular formula C19H26N2O B15045790 (1E)-11a-methyl-1-(2-methylhydrazin-1-ylidene)-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ol

(1E)-11a-methyl-1-(2-methylhydrazin-1-ylidene)-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ol

Cat. No.: B15045790
M. Wt: 298.4 g/mol
InChI Key: SBVFQTNRIXLYNI-UZYVYHOESA-N
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Description

The compound (1E)-11a-methyl-1-(2-methylhydrazin-1-ylidene)-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ol is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-11a-methyl-1-(2-methylhydrazin-1-ylidene)-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions, often involving Friedel-Crafts alkylation or acylation.

    Introduction of the methylhydrazinylidene group: This step usually involves the reaction of the intermediate with methylhydrazine under controlled conditions.

    Final functionalization: The hydroxyl group at position 7 is introduced through selective oxidation or hydrolysis reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

(1E)-11a-methyl-1-(2-methylhydrazin-1-ylidene)-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ol: undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The methylhydrazinylidene group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(1E)-11a-methyl-1-(2-methylhydrazin-1-ylidene)-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ol: has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits various biological activities, making it a subject of study in pharmacology and toxicology.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1E)-11a-methyl-1-(2-methylhydrazin-1-ylidene)-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

(1E)-11a-methyl-1-(2-methylhydrazin-1-ylidene)-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ol: can be compared with other cyclopenta[a]phenanthrene derivatives. Similar compounds include:

    Cyclopenta[a]phenanthren-7-ol: Lacks the methylhydrazinylidene group, resulting in different chemical and biological properties.

    11a-methyl-cyclopenta[a]phenanthren-7-ol: Similar structure but without the hydrazinylidene group, affecting its reactivity and applications.

The uniqueness of This compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C19H26N2O

Molecular Weight

298.4 g/mol

IUPAC Name

(17Z)-13-methyl-17-(methylhydrazinylidene)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C19H26N2O/c1-19-10-9-15-14-6-4-13(22)11-12(14)3-5-16(15)17(19)7-8-18(19)21-20-2/h4,6,11,15-17,20,22H,3,5,7-10H2,1-2H3/b21-18-

InChI Key

SBVFQTNRIXLYNI-UZYVYHOESA-N

Isomeric SMILES

CC1\2CCC3C(C1CC/C2=N/NC)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1CCC2=NNC)CCC4=C3C=CC(=C4)O

Origin of Product

United States

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